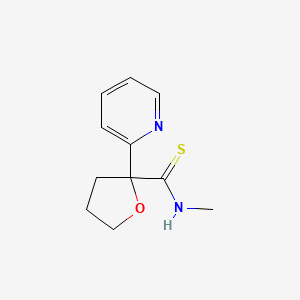

N-methyl-2-pyridin-2-yloxolane-2-carbothioamide

Cat. No. B8341461

M. Wt: 222.31 g/mol

InChI Key: QGNOTTIQUOVMCT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04379154

Procedure details

A solution of 4-(1,1-dimethylpropoxy)-1-(pyrid-2-yl)-butan-1-ol (122 g) and para-toluenesulphonic acid (107.4 g) in toluene (1000 cc) is kept at the boil for 28 hours so that the water formed is removed by azeotropic distillation. After cooling to a temperature of about 20° C., distilled water (250 cc) is added. The organic phase is decanted and washed with distilled water (50 cc); the aqueous phases are combined and neutralised by adding sodium bicarbonate (49 g). The mixture is extracted three times with ethyl acetate (1500 cc in total). The organic extracts are combined and filtered and the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C. A first oily fraction (30.8 g) is thus obtained. The aqueous phase previously obtained is re-extracted five times with methylene chloride (2500 cc in total); the organic extracts are combined, dried over anhydrous sodium sulphate and filtered and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 35° C. A second oily fraction (11.2 g) is thus obtained. The two fractions (30.8 g and 11.2 g) are combined and run into polyphosphoric acid (200 g) at 80° C., in the course of 30 minutes. After stirring for 10 minutes at the same temperature and then cooling to a temperature of about 20° C., the reaction mixture is poured into distilled water (400 cc). A 10 N aqueous solution of sodium hydroxide (450 cc) is then added, whilst keeping the temperature below 20° C. The resulting crystals are filtered off and washed with ethyl acetate (500 cc). After separation of the filtrate by decantation, the aqueous phase is extracted three times with ethyl acetate (1500 cc in total). The organic extracts are combined, dried over anhydrous sodium sulphate and filtered and the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C. 2-(Pyrid-2-yl)-tetrahydrofuran (26 g) is thus obtained.

Name

4-(1,1-dimethylpropoxy)-1-(pyrid-2-yl)-butan-1-ol

Quantity

122 g

Type

reactant

Reaction Step One

[Compound]

Name

polyphosphoric acid

Quantity

200 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

CC(C)(O[CH2:6][CH2:7][CH2:8][CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)[OH:10])CC.C1(C)C=CC(S(O)(=O)=O)=CC=1.CNC(C1(C2C=CC=CN=2)CCCO1)=S>C1(C)C=CC=CC=1>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH:9]1[CH2:8][CH2:7][CH2:6][O:10]1

|

Inputs

Step One

|

Name

|

4-(1,1-dimethylpropoxy)-1-(pyrid-2-yl)-butan-1-ol

|

|

Quantity

|

122 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC)(OCCCC(O)C1=NC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

107.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CNC(=S)C1(OCCC1)C1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

polyphosphoric acid

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 10 minutes at the same temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed by azeotropic distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water (250 cc)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase is decanted

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with distilled water (50 cc)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding sodium bicarbonate (49 g)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture is extracted three times with ethyl acetate (1500 cc in total)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A first oily fraction (30.8 g) is thus obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase previously obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is re-extracted five times with methylene chloride (2500 cc in total)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 35° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A second oily fraction (11.2 g) is thus obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling to a temperature of about 20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction mixture is poured

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

into distilled water (400 cc)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 10 N aqueous solution of sodium hydroxide (450 cc) is then added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 20° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting crystals are filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate (500 cc)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separation of the filtrate by decantation

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase is extracted three times with ethyl acetate (1500 cc in total)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=C(C=CC=C1)C1OCCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 26 g | |

| YIELD: CALCULATEDPERCENTYIELD | 33.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |